13(14)-Epoxy fatty acid is a compound classified under epoxy-polyunsaturated fatty acids, which are derived from polyunsaturated fatty acids through enzymatic reactions. These compounds play significant roles in various biological processes, including inflammation and oxidative stress responses. The formation of 13(14)-Epoxy fatty acid is closely linked to the metabolism of essential fatty acids such as arachidonic acid and eicosapentaenoic acid, which are precursors to various signaling molecules in the body.
13(14)-Epoxy fatty acid is primarily sourced from the enzymatic conversion of polyunsaturated fatty acids by cytochrome P450 enzymes, lipoxygenases, and cyclooxygenases. These enzymes facilitate the oxidation of fatty acids, leading to the formation of various oxylipins, including epoxy fatty acids. Natural sources include dietary fats rich in omega-3 and omega-6 fatty acids, such as fish oils and certain plant oils.
This compound falls under the broader category of oxylipins, which are oxygenated derivatives of polyunsaturated fatty acids. They are further classified based on their structural features, including hydroxy fatty acids, keto fatty acids, and epoxides. 13(14)-Epoxy fatty acid specifically belongs to the epoxy group due to its epoxide functional group formed during the oxidation process.
The synthesis of 13(14)-Epoxy fatty acid can be achieved through several methods:
The enzymatic synthesis typically requires precise conditions such as pH, temperature, and substrate concentration to optimize yield and selectivity towards 13(14)-Epoxy fatty acid. The use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is crucial for monitoring the reaction progress and for product identification.
The molecular structure of 13(14)-Epoxy fatty acid features a three-membered epoxide ring at the 13th and 14th carbon positions of its carbon chain. This structural configuration is critical for its biological activity.
13(14)-Epoxy fatty acid participates in several chemical reactions, primarily involving hydrolysis and rearrangement:
The reaction conditions such as temperature and pH significantly influence the rate and outcome of these transformations. For example, hydrolysis typically occurs more readily in alkaline conditions.
The biological actions of 13(14)-Epoxy fatty acid are mediated through its interaction with various cellular receptors and signaling pathways:
Research indicates that 13(14)-Epoxy fatty acid can alter cellular signaling pathways involving protein kinases and transcription factors that regulate gene expression related to inflammation and vascular function.
The biosynthesis of 13(14)-EpDPE (13,14-epoxydocosapentaenoic acid) is primarily catalyzed by cytochrome P-450 (CYP) epoxygenases, which convert the omega-3 polyunsaturated fatty acid (PUFA) docosahexaenoic acid (DHA; C22:6 ω-3) into regioisomeric epoxides. DHA undergoes epoxidation at one of its five double bonds, with CYP enzymes (e.g., CYP2C and CYP2J subfamilies) inserting an oxygen atom across a specific cis-double bond to form an epoxide ring. The 13(14)-epoxide regioisomer results from epoxidation between carbons 13 and 14 of DHA [1] [7] [9].
Table 1: CYP Epoxygenases Involved in 13(14)-EpDPE Biosynthesis
CYP Isoform | Tissue Expression | Specificity for DHA | Primary EpDPE Regioisomers |
---|---|---|---|
CYP2C8 | Liver, endothelium | High affinity | 16,17-; 19,20-EpDPE |
CYP2C9 | Liver, kidney | Moderate affinity | 10,11-; 13,14-EpDPE |
CYP2J2 | Heart, endothelium | Broad substrate range | 19,20-EpDPE |
CYP2E1 | Liver | Low efficiency | Non-selective |
This reaction requires molecular oxygen (O₂) and NADPH as a cofactor. The catalytic cycle involves:
Regioselectivity is a hallmark of CYP-mediated DHA epoxidation. Human recombinant CYP2C9 primarily generates 10,11- and 13,14-EpDPE, while CYP2J2 favors 19,20-EpDPE [1] [7]. This divergence arises from:
Mass-action kinetics govern EpDPE production. Acute elevation of circulating DHA (e.g., via fish oil infusion) increases hepatic 13(14)-EpDPE levels 2.5–4-fold (p < 0.001), confirming DHA availability directly influences epoxide synthesis [6]. Competing ω-6 PUFAs like arachidonic acid (ARA) inhibit 13(14)-EpDPE formation by >40% due to higher CYP affinity for ARA (Km = 5 μM) versus DHA (Km = 18 μM) [1] [9].
Enantiomeric specificity is observed in biosynthesis. CYP2C9 produces predominantly 13(S),14(R)-EpDPE (>80% enantiomeric excess), while other isoforms yield racemic mixtures. This stereochemistry influences biological activity; the S,R-enantiomer shows superior binding to pain-modulation receptors [3] [5].
Lipoxygenase (LOX) Competition
DHA serves as a substrate for both CYP epoxygenases and lipoxygenases (LOX), which generate hydroperoxy derivatives (e.g., 17-HpDHA). In vitro data indicate:
Soluble Epoxide Hydrolase (sEH) Metabolism
sEH rapidly hydrolyzes 13(14)-EpDPE to 13,14-dihydroxydocosapentaenoic acid (13,14-DiHDPE), diminishing its bioactivity:
Table 2: Metabolic Fate of 13(14)-EpDPE
Metabolic Pathway | Key Enzymes | Primary Metabolite | Biological Consequence |
---|---|---|---|
Hydrolysis | sEH | 13,14-DiHDPE | Loss of antihyperalgesic activity |
β-oxidation | Mitochondrial β-oxidase | Chain-shortened epoxides | Unknown bioactivity |
Phospholipid incorporation | Acyl-CoA synthetase | Phosphatidylcholine-bound EpDPE | Delayed release during phospholipase activation |
NSAID modulation: Ibuprofen increases hepatic sEH activity by 50% in mice, accelerating 13(14)-EpDPE hydrolysis. This suggests NSAIDs may inadvertently antagonize EpDPE-mediated benefits [4] [8].
Alternative epoxide hydrolases: Microsomal epoxide hydrolase (mEH) contributes to 13(14)-EpDPE hydrolysis in extrahepatic tissues (e.g., brain), though at 1/5 the rate of sEH [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7